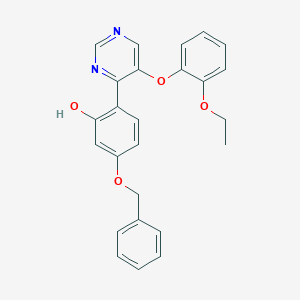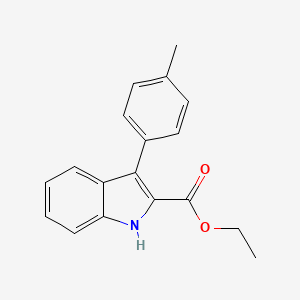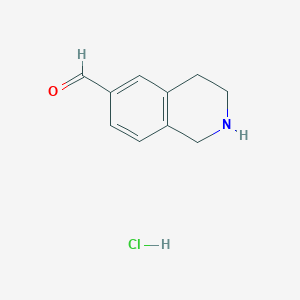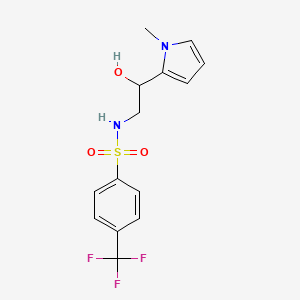![molecular formula C13H8F3N3OS B2937972 3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 478045-23-7](/img/structure/B2937972.png)
3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a unique combination of functional groups, including a trifluoromethyl group, a sulfanyl group, and an oxazolo[5,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the oxazolo[5,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the sulfanyl group: This can be accomplished through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolo[5,4-d]pyrimidine core can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazolo[5,4-d]pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxazolo[5,4-d]pyrimidine core can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine
- 3-methyl-4-{[4-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine
- 3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]thiazolo[5,4-d]pyrimidine
Uniqueness
3-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2]oxazolo[5,4-d]pyrimidine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, while the oxazolo[5,4-d]pyrimidine core provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
3-methyl-4-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3OS/c1-7-10-11(20-19-7)17-6-18-12(10)21-9-4-2-3-8(5-9)13(14,15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOHNFZDGFGMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)SC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2937889.png)
![1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B2937890.png)
![4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE](/img/structure/B2937892.png)
![5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937893.png)


![4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine](/img/structure/B2937899.png)

![(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937903.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2937909.png)
![6',7'-dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one](/img/structure/B2937910.png)


